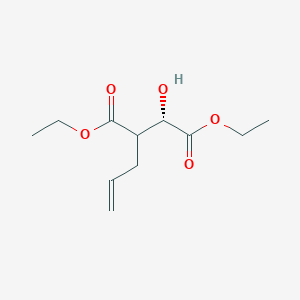

(2S)-3-Allyl-2-hydroxysuccinic acid diethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

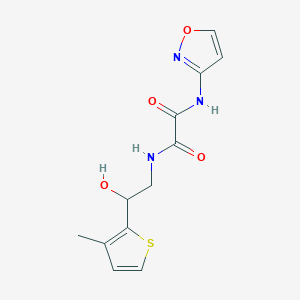

(2S)-3-Allyl-2-hydroxysuccinic acid diethyl ester is a chemical compound that is widely used in scientific research. It is also known as AHA or diethyl (2S)-2-hydroxy-3-(prop-2-en-1-yl)succinate. AHA is a derivative of succinic acid and has a molecular formula of C11H18O5. This compound has been extensively studied due to its potential applications in various fields such as medicine, agriculture, and industry.

Scientific Research Applications

Diastereoselective Synthesis

One study detailed the diastereoselective α-alkylation of β-hydroxycarboxylic esters through alkoxide enolates, presenting a pathway to synthesize diethyl (2S, 3R)-(+)-3-allyl-2-hydroxysuccinate from diethyl (S)-(-)-malate. This process exemplifies the utility of (2S)-3-Allyl-2-hydroxysuccinic acid diethyl ester in stereoselective synthetic routes, providing a foundation for complex organic synthesis (Seebach, Aebi, & Wasmuth, 2003).

Epimerization Studies and Synthetic Pathways

Another research effort focused on the epimerization of 3-azido-2-hydroxysuccinates during the ring opening of epoxides with sodium azide, clarifying the cause due to the high acidity of the proton at the 3-position. The study offered optimized synthetic pathways for producing enantiomerically pure trans-aziridine-2,3-dicarboxylates, indicating potential applications of this compound in the preparation of aziridine derivatives (Breuning, Vičík, & Schirmeister, 2003).

N-Hydroxysuccinimide Esters Synthesis

The synthesis and applications of N-Hydroxysuccinimide (NHS) esters were reviewed, highlighting their importance across various chemistry domains, including peptide synthesis and bioconjugation. This context underscores the relevance of this compound as a precursor or intermediate in the preparation of NHS esters, demonstrating its versatility in chemical synthesis (Barré et al., 2016).

Applications in Surface Chemistry

Research on EDC/NHS activation mechanisms on poly(acrylic acid) and poly(methacrylic acid) brushes revealed insights into the formation of succinimidyl ester as a key intermediate, utilized for biomolecule immobilization. This indicates the potential application of this compound in surface chemistry, particularly in the creation of bioactive surfaces (Wang et al., 2011).

Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of allyl esters of 2-thiocyanato-2-methyl-3-arylpropionic acids were investigated, showing pronounced activity against various test strains. This suggests that derivatives of this compound could have potential applications in the development of new antimicrobial agents (Grishchuk et al., 2007).

properties

IUPAC Name |

diethyl (2S)-2-hydroxy-3-prop-2-enylbutanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O5/c1-4-7-8(10(13)15-5-2)9(12)11(14)16-6-3/h4,8-9,12H,1,5-7H2,2-3H3/t8?,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCZIRKXGPPAGI-GKAPJAKFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=C)C(C(=O)OCC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C(CC=C)C(=O)OCC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Difluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2773672.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2773674.png)

![9-(4-ethoxyphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2773680.png)

![8-[4-(propan-2-yloxy)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2773682.png)

![(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2773684.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2773689.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-chlorophenyl)sulfanyl]-1-ethanone](/img/structure/B2773691.png)

![1-(2,6-Difluorobenzoyl)-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2773693.png)